Dihydroazulene

Description

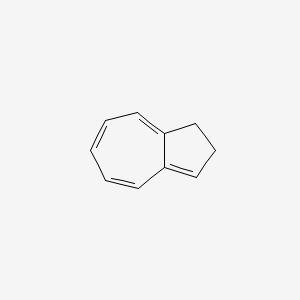

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10 |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

1,2-dihydroazulene |

InChI |

InChI=1S/C10H10/c1-2-5-9-7-4-8-10(9)6-3-1/h1-3,5-7H,4,8H2 |

InChI Key |

UIBRZOTWRMHYFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=CC2=C1 |

Synonyms |

dihydroazulene |

Origin of Product |

United States |

Foundational & Exploratory

The Photochromic Symphony of Dihydroazulene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reversible transformation of dihydroazulene (DHA) into vinylheptafulvene (VHF) upon exposure to light represents a fascinating example of photochromism with significant potential in molecular electronics, data storage, and photopharmacology. This technical guide delves into the core mechanism of DHA photochromism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes to serve as a comprehensive resource for researchers in the field.

Core Mechanism: A Dance of Light and Heat

The photochromism of this compound is fundamentally a unimolecular reaction involving a pericyclic reaction. The process can be summarized in two key steps: a photochemical ring-opening and a thermal ring-closing.

-

Photochemical Ring-Opening (DHA → VHF): Upon absorption of ultraviolet (UV) or near-visible light, the colorless or pale yellow this compound molecule undergoes a 10π-electron electrocyclic ring-opening reaction.[1] This process is remarkably efficient, often characterized by a high quantum yield.[1] The initial product is the thermodynamically less stable s-cis-vinylheptafulvene conformer, which subsequently isomerizes to the more stable s-trans-VHF.[1] This transformation results in a significant color change, with the VHF form typically exhibiting a strong absorption in the visible region, appearing red or purple.[1] Computational studies suggest that this photochemical conversion proceeds through a conical intersection on the excited-state potential energy surface, which explains the high quantum yield and the unidirectionality of the photochemical step.[2]

-

Thermal Ring-Closing (VHF → DHA): The colored vinylheptafulvene isomer is thermally unstable and reverts to the original this compound form via a thermally induced 8π-electron electrocyclic ring-closure.[1] This back-reaction is a ground-state process and its rate is highly dependent on the solvent polarity and the electronic nature of substituents on the molecular scaffold.[1] The half-life of the VHF isomer can range from minutes to several hours, a property that can be tuned for specific applications.[1]

The overall photochromic cycle can be visualized as a signaling pathway where light acts as the "on" signal and heat provides the pathway for the system to return to its initial "off" state.

Quantitative Data Summary

The photophysical and kinetic properties of this compound derivatives are highly tunable through chemical modification. The following tables summarize key quantitative data for a selection of representative DHA derivatives.

Table 1: Photophysical Properties of Selected this compound Derivatives

| Compound | Solvent | DHA λmax (nm) | VHF λmax (nm) | Quantum Yield (ΦDHA→VHF) |

| 1a (Parent) | MeCN | 350 | 470 | 0.53 |

| 8 | EtOH | 350 | 474 | 0.53 |

| p-NO₂ phenyl substituted | MeCN | 386 | 484 | 0.59 |

| p-NH₂ phenyl substituted | MeCN | - | 455 | - |

Data sourced from Broman & Nielsen (2014).[1]

Table 2: Thermal Back-Reaction Kinetics of Selected Vinylheptafulvene Derivatives at 25°C

| Compound | Solvent | Rate Constant (k_VHF→DHA) (s⁻¹) | Half-life (t₁/₂) (min) |

| 1a (Parent) | MeCN | 1.1 x 10⁻³ | 10.5 |

| p-NO₂ phenyl substituted | MeCN | 8.2 x 10⁻⁵ | 141 |

| 7-dimethylamino substituted | - | - | 50 |

| 7-nitro substituted | - | - | 490 |

Data sourced from Broman & Nielsen (2014).[1]

Experimental Protocols

Synthesis of a Representative this compound Derivative: 2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile

This protocol describes a common method for the synthesis of the DHA core structure.[3]

Materials:

-

Tropylium tetrafluoroborate (B81430)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

-

Synthesis of the Crotononitrile (B213123) Intermediate: A mixture of acetophenone and malononitrile is refluxed in a suitable solvent with a catalyst to yield the corresponding crotononitrile derivative.

-

[8+2] Cycloaddition: The crotononitrile derivative is dissolved in dry CH₂Cl₂ under an inert atmosphere (e.g., argon).

-

The solution is cooled to -78 °C.

-

Tropylium tetrafluoroborate is added to the cooled solution.

-

Triethylamine is added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for a specified time (e.g., 20 minutes).

-

The reaction is quenched by the addition of 2 M HCl.

-

The organic layer is separated, washed with water, and dried over MgSO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the this compound derivative.

Monitoring Photoisomerization using UV-Vis Spectroscopy

This protocol outlines the steps to monitor the photochemical ring-opening of DHA to VHF.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvette (1 cm path length)

-

Light source for irradiation (e.g., Xenon lamp with a monochromator or a specific wavelength LED)

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a dilute solution of the DHA derivative in a suitable solvent (e.g., acetonitrile) with an initial absorbance of approximately 1 at the DHA's λmax.

-

Place the cuvette containing the DHA solution in the spectrophotometer and record the initial absorption spectrum (this is the spectrum of the pure DHA form).

-

Irradiate the sample in the cuvette with light at a wavelength where the DHA absorbs strongly (e.g., 350-400 nm).[1]

-

At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum.

-

Continue this process until the spectral changes cease, indicating that the photostationary state has been reached.

-

The appearance of a new absorption band in the visible region (typically 450-550 nm) and the decrease in the DHA absorption band confirms the formation of VHF.[1] Isosbestic points should be observed, indicating a clean conversion from one species to another.

Determination of the Photoisomerization Quantum Yield (Φ)

The quantum yield of the DHA to VHF conversion can be determined using a relative method with a well-characterized actinometer.

Procedure:

-

Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate) under the exact same experimental conditions (geometry, wavelength, light intensity) that will be used for the DHA sample.

-

Sample Irradiation: Irradiate a solution of the DHA derivative of known concentration for a short period, ensuring that the conversion to VHF is low (typically <10%) to avoid complications from the back reaction and changes in light absorption.

-

Spectroscopic Analysis: Record the UV-Vis spectrum of the irradiated solution.

-

Calculate Moles of Product: Determine the concentration of the formed VHF from its absorbance at its λmax using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) of the VHF must be known or determined independently.

-

Calculate Quantum Yield: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of VHF formed) / (moles of photons absorbed) The moles of photons absorbed are determined from the actinometry experiment.

The following diagram illustrates a typical experimental workflow for studying this compound photochromism.

This guide provides a foundational understanding of the this compound photochromism mechanism, supported by quantitative data and detailed experimental approaches. The tunability of this molecular switch through synthetic chemistry opens up a vast landscape for the development of novel photoresponsive materials and technologies.

References

Synthesis of Novel Dihydroazulene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel dihydroazulene (DHA) derivatives, potent molecules with significant applications in materials science and drug development. Dihydroazulenes are a class of photoswitchable molecules that can undergo reversible isomerization to vinylheptafulvenes (VHF) upon light irradiation, making them attractive for applications such as solar energy storage and photopharmacology. Furthermore, their unique electronic and biological properties have positioned them as promising scaffolds for the development of new therapeutic agents, including anticancer and anti-inflammatory drugs.

This guide details key synthetic methodologies, including the functionalization of the this compound core through regioselective bromination and subsequent palladium-catalyzed cross-coupling reactions. It also presents specific experimental protocols and summarizes quantitative data to aid in the design and execution of synthetic strategies for novel DHA derivatives. Additionally, potential biological signaling pathways targeted by these compounds are illustrated to provide a deeper understanding of their mechanism of action.

Key Synthetic Strategies

The synthesis of functionalized this compound derivatives often commences with the construction of the core this compound scaffold, followed by strategic modifications to introduce desired functional groups. Key reactions in the synthetic chemist's toolbox for derivatizing the DHA core include regioselective halogenation and palladium-catalyzed cross-coupling reactions.

Regioselective Bromination of the this compound Core

A crucial step in the functionalization of the this compound skeleton is the regioselective introduction of a halogen atom, typically bromine, which can then serve as a handle for further modifications. The bromination of the parent 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile can be controlled to yield specific isomers.

Ionic bromination of the this compound (DHA) form typically leads to the formation of a 7,8-dibromide intermediate, which upon elimination, yields the 7-bromo-DHA derivative.[1][2][3] In contrast, radical bromination of the vinylheptafulvene (VHF) isomer, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, can provide access to the 3-bromo-DHA isomer after thermal ring-closure.[1][2] These two distinct protocols allow for the selective functionalization at either the C3 or C7 position of the seven-membered ring, opening up avenues for creating a diverse library of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituted this compound derivatives are versatile intermediates for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Moyaura coupling. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, onto the this compound framework.[4][5]

The Suzuki-Miyaura coupling, for instance, involves the reaction of the bromo-dihydroazulene with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[5] The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and preventing undesired side reactions.[6][7][8][9]

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations.

Protocol 1: Synthesis of 2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile[10][11]

This protocol describes an optimized, large-scale synthesis of the parent this compound photoswitch. The synthesis involves a multi-step sequence starting from tropylium (B1234903) tetrafluoroborate (B81430) and acetophenone. The key steps include a nucleophilic addition, a Knoevenagel condensation, and an oxidation/elimination sequence.

Materials:

-

Tropylium tetrafluoroborate

-

Acetophenone

-

Malononitrile

-

Pyridine

-

Acetic anhydride

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Solvents: Acetonitrile, Dichloromethane, Diethyl ether, Hexane

Procedure: A detailed, step-by-step procedure can be found in the supplementary information of the cited literature.[10][11] The process generally involves the reaction of tropylium salt with the enolate of acetophenone, followed by condensation with malononitrile, and a final oxidation/elimination step to yield the desired this compound product. Purification is typically achieved by column chromatography and recrystallization.

Protocol 2: Regioselective Bromination of 2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile to yield 7-Bromo-2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile[1][2][3]

Materials:

-

2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile

-

Bromine (Br₂)

-

Triethylamine (TEA)

-

Solvent: Dichloromethane (DCM)

Procedure:

-

Dissolve 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of bromine in DCM dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for the specified time as monitored by TLC.

-

Quench the reaction by the addition of triethylamine.

-

Allow the reaction to warm to room temperature and stir until the elimination of HBr is complete.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the 7-bromo-dihydroazulene derivative.

Protocol 3: Suzuki-Miyaura Coupling of 7-Bromo-2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile with Phenylboronic Acid[5][6][8]

Materials:

-

7-Bromo-2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

To a reaction vessel, add 7-bromo-2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile, phenylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) several times.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 7-phenyl-dihydroazulene derivative.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative this compound derivatives.

Table 1: Synthesis of 2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile and its Brominated Derivatives

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Spectroscopic Data | Reference |

| 2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile | Tropylium tetrafluoroborate, Acetophenone, Malononitrile | Multi-step synthesis | ~40-60 | ¹H NMR, ¹³C NMR, HRMS | [10][11] |

| 7-Bromo-2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile | 2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile | Br₂, TEA, DCM, -78 °C to rt | ~70-85 | ¹H NMR, ¹³C NMR, HRMS | [1][2] |

| 3-Bromo-2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile | 2-Phenyl-vinylheptafulvene-1,1-dicarbonitrile | NBS, Benzoyl peroxide, light, CCl₄ | ~50-60 | ¹H NMR, ¹³C NMR, HRMS | [1][2] |

Table 2: Suzuki-Miyaura Coupling of 7-Bromo-2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile

| Product | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 7-Phenyl-DHA | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 | [5] |

| 7-(4-Methoxyphenyl)-DHA | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 | [4] |

| 7-(Thiophen-2-yl)-DHA | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 72 | [5] |

Biological Activity and Signaling Pathways

Certain this compound and azulene (B44059) derivatives have shown promising biological activities, including anti-inflammatory and anticancer effects. Understanding the underlying mechanism of action is crucial for the rational design of new therapeutic agents.

Thromboxane (B8750289) A₂/Prostaglandin H₂ (TXA₂/PGH₂) Receptor Antagonism

Some azulene derivatives have been identified as antagonists of the thromboxane A₂/prostaglandin H₂ (TXA₂/PGH₂) receptor, which plays a key role in platelet aggregation and vasoconstriction.[12] By blocking this receptor, these compounds can potentially be developed as antiplatelet and anti-inflammatory drugs.

Caption: TXA₂/PGH₂ receptor signaling pathway and its inhibition by azulene derivatives.

Inhibition of Mitochondrial Electron Transport Complex II

Recent studies have suggested that some guaiazulene (B129963) derivatives can exert their anticancer effects by inhibiting the mitochondrial electron transport chain, specifically Complex II (succinate dehydrogenase).[13] This inhibition leads to a disruption of cellular energy production and can induce apoptosis in cancer cells.

Caption: Inhibition of mitochondrial electron transport complex II by guaiazulene derivatives.

Conclusion

The synthetic versatility of the this compound scaffold allows for the creation of a vast array of novel derivatives with tunable properties. The methodologies outlined in this guide, particularly regioselective bromination and palladium-catalyzed cross-coupling reactions, provide a robust platform for the synthesis of functionalized dihydroazulenes. The exploration of their biological activities, as exemplified by their potential as TXA₂/PGH₂ receptor antagonists and mitochondrial complex II inhibitors, highlights their promise in the field of drug discovery. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to fully unlock their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. On the bromination of the this compound/vinylheptafulvene photo-/thermoswitch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collection - Palladium-Mediated Strategies for Functionalizing the this compound Photoswitch: Paving the Way for Its Exploitation in Molecular Electronics - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

The Dihydroazulene Core: A Technical Guide to its Electronic and Structural Properties for Advanced Research

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the electronic and structural properties of dihydroazulene (DHA). This compound and its derivatives are a class of photochromic molecules that undergo a reversible structural change upon exposure to light, leading to significant alterations in their electronic and optical properties. This unique characteristic makes them highly promising candidates for a range of applications, including molecular switches, data storage, and photopharmacology. This document provides a comprehensive overview of the core principles of DHA, including its structure, electronic behavior, and the methodologies used to characterize these properties.

Introduction to this compound Photochromism

This compound (DHA) is a T-type photochromic system that, upon irradiation with ultraviolet (UV) light, undergoes a pericyclic ring-opening reaction to form the colored, planar vinylheptafulvene (VHF) isomer.[1][2] This transformation results in a significant shift in the molecule's absorption spectrum to longer wavelengths (a bathochromic shift). The VHF form is thermally unstable and reverts to the thermodynamically more stable DHA isomer in the dark via a thermal ring-closure reaction.[2] This reversible process can be cycled multiple times, making the DHA/VHF system an attractive molecular switch. The efficiency of the photoisomerization, the thermal stability of the VHF isomer, and the specific spectral properties can be finely tuned through chemical modifications of the DHA core.[3]

Structural Properties of this compound

The three-dimensional structure of this compound derivatives has been extensively studied using X-ray crystallography. These studies provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's geometry and the steric effects that influence its photochromic behavior.

Crystallographic Data

The following table summarizes key structural parameters for a representative this compound derivative, 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile, obtained from X-ray diffraction data.

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Lengths (Å) | C1-C8a | 1.585 |

| C1-C2 | 1.515 | |

| C2-C3 | 1.345 | |

| C3-C3a | 1.461 | |

| C3a-C8a | 1.411 | |

| C1-C9 (CN) | 1.472 | |

| C1-C10 (CN) | 1.475 | |

| Bond Angles (°) | C2-C1-C8a | 103.5 |

| C1-C8a-C3a | 111.8 | |

| C1-C2-C3 | 122.9 | |

| C9-C1-C10 | 108.2 | |

| Dihedral Angles (°) | C2-C1-C8a-C3a | -23.7 |

| C3-C2-C1-C8a | 1.8 |

Note: The data presented is a representative example. Specific values can vary between different derivatives and crystal packing environments.

Electronic and Spectroscopic Properties

The photochromic behavior of this compound is intrinsically linked to its electronic structure. The electronic transitions, governed by the molecular orbitals, dictate the absorption of light and the subsequent photochemical reaction.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a primary tool for characterizing the DHA/VHF system. The DHA isomer typically exhibits absorption maxima in the UV-A region (around 350-400 nm), rendering it yellow. Upon photoisomerization, the resulting VHF isomer shows a strong absorption in the visible region (around 470-550 nm), appearing red or magenta.[4]

| Compound | Solvent | DHA λmax (nm) | VHF λmax (nm) |

| 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile | Acetonitrile | 360 | 470 |

| 2-(p-Nitrophenyl)-1,8a-dihydroazulene-1,1-dicarbonitrile | Acetonitrile | 365 | 520 |

| 2-(p-Aminophenyl)-1,8a-dihydroazulene-1,1-dicarbonitrile | Acetonitrile | 380 | 490 |

Vibrational Spectroscopy

Raman spectroscopy is a valuable technique for probing the structural changes during photoisomerization. The characteristic stretching frequency of the nitrile (CN) groups is particularly sensitive to the electronic environment and can be used to distinguish between the DHA and VHF isomers.[5]

| Isomer | Wavenumber (cm⁻¹) |

| This compound (DHA) | ~2240 |

| Vinylheptafulvene (VHF) | ~2210 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. The chemical shifts of protons and carbons are distinct for the DHA and VHF isomers, allowing for their unambiguous identification and quantification in solution. For instance, the proton at the 8a position in DHA typically appears as a characteristic signal in the ¹H NMR spectrum.

Photochemical and Photophysical Properties

The efficiency and kinetics of the DHA/VHF photoswitching are critical for its application. These properties are quantified by the photoisomerization quantum yield and the half-life of the thermal back-reaction.

Quantum Yield of Photoisomerization

The quantum yield (Φ) represents the efficiency of the photochemical reaction upon light absorption. For the DHA to VHF conversion, quantum yields are often high, indicating an efficient process.[3]

| Solvent | Quantum Yield (Φ) |

| Toluene | 0.60[6] |

| Acetonitrile | 0.55[6] |

| Ethanol (B145695) | 0.50[6] |

Kinetics of Thermal Back-Reaction

The thermal reversion of VHF to DHA follows first-order kinetics. The rate of this reaction is highly dependent on the solvent polarity and the substitution pattern on the DHA core.[4]

| Solvent | Half-life (t½) at 25°C (min) |

| Toluene | 1474[6] |

| Acetonitrile | 218[6] |

| Ethanol | 202[6] |

Experimental Protocols

Synthesis of 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile

This protocol is adapted from established literature procedures.[7][8]

Step 1: Knoevenagel Condensation.

-

To a solution of acetophenone (B1666503) (1.0 eq) and malononitrile (B47326) (1.05 eq) in toluene, add a catalytic amount of piperidine.

-

Reflux the mixture with a Dean-Stark trap to remove water for 4-6 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 2-(1-phenylethylidene)malononitrile (B1594633).

Step 2: [8+2] Cycloaddition.

-

Dissolve 2-(1-phenylethylidene)malononitrile (1.0 eq) and 8-methoxyheptafulvene (1.1 eq) in anhydrous toluene.

-

Heat the mixture at 80-90 °C for 12-18 hours under an inert atmosphere.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction and evaporate the solvent.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the title compound as a yellow solid.

UV-Visible Spectroscopy for Photoisomerization Studies

-

Prepare a stock solution of the this compound derivative in the desired solvent (e.g., acetonitrile) at a concentration of approximately 10⁻⁴ M.

-

Record the initial absorption spectrum of the DHA solution using a UV-Vis spectrophotometer.

-

Irradiate the solution in a quartz cuvette with a UV lamp (e.g., 365 nm) for a defined period.

-

Record the absorption spectrum at regular intervals during irradiation to monitor the formation of the VHF isomer, characterized by the growth of its visible absorption band.

-

To study the thermal back-reaction, keep the irradiated solution in the dark at a constant temperature and record the absorption spectrum over time until the original DHA spectrum is restored.

Visualizing the this compound Photoswitching Workflow

The following diagrams illustrate the key processes and relationships in the study and application of this compound photoswitches.

Caption: The photochromic cycle of this compound.

Caption: Workflow for the experimental investigation of this compound.

Conclusion

This compound-based molecular switches represent a versatile platform for the development of advanced photoresponsive materials. A thorough understanding of their structural and electronic properties is paramount for designing molecules with tailored functionalities. This guide has provided a foundational overview of these properties, along with standardized methodologies for their characterization. The presented data and protocols are intended to support further research and development in this exciting field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]

- 4. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 5. Characterisation of this compound and vinylheptafulvene derivatives using Raman spectroscopy: The CN-stretching region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

An In-Depth Technical Guide to the Photochemical Ring-Opening of Dihydroazulene to Vinylheptafulvene

For Researchers, Scientists, and Drug Development Professionals

The dihydroazulene/vinylheptafulvene (DHA/VHF) system represents a prominent class of T-type photochromic molecules, where a light-induced transformation to a high-energy metastable state is followed by a thermal reversion to the initial state. This unique characteristic has positioned the DHA/VHF couple as a significant candidate for applications ranging from molecular electronics to molecular solar thermal (MOST) energy storage systems.[1][2][3][4] This guide provides a comprehensive overview of the core photochemical process, including its mechanism, quantitative data, and detailed experimental protocols.

Photochemical Reaction Mechanism

The fundamental transformation in the DHA/VHF system is a photo-induced electrocyclic ring-opening reaction. Upon absorption of a photon, typically in the UV-A or violet region of the spectrum (around 365-415 nm), the this compound (DHA) molecule is promoted to an excited singlet state (S₁).[5] From this excited state, it undergoes an ultrafast conrotatory ring-opening to form the vinylheptafulvene (VHF) isomer.[6] The initial product is the s-cis conformer of VHF, which can then relax to the more thermodynamically stable s-trans conformer.[6]

The reverse reaction, the ring-closure of VHF to DHA, is not photochemically favorable and proceeds thermally.[6][7] The energy stored in the strained VHF molecule is released as heat during this process. The entire process forms a closed cycle, making it attractive for reusable energy storage applications.[1][4]

Recent computational studies using nonadiabatic trajectory dynamics have elucidated the ultrafast nature of this reaction. Upon photoexcitation, the DHA molecule undergoes a planarization of its seven-membered ring within 300-500 femtoseconds. This structural change is crucial for facilitating the bond-breaking event, which leads to the ring-opening and subsequent decay back to the ground state as the VHF isomer within another 100 femtoseconds.[5][8]

Quantitative Photochemical Data

The efficiency and characteristics of the DHA → VHF photoconversion are highly dependent on the substitution pattern of the DHA core and the solvent used. Key parameters include the quantum yield (Φ) of the ring-opening reaction, the absorption maxima (λmax) of both isomers, and the half-life (t1/2) of the thermal back-reaction.

| Compound/Derivative | Solvent | DHA λmax (nm) | VHF λmax (nm) | Quantum Yield (ΦDHA→VHF) | VHF Half-life (t1/2) | Reference |

| Parent DHA | Toluene | ~300-350 | ~460 | High | - | [1] |

| DHA1 | Toluene | - | 460 | - | - | [1] |

| DHA1 | Ethanol | - | ~460 | - | - | [1] |

| DHA1 | Acetonitrile | - | ~460 | - | - | [1] |

| Amino-Substituted | Polar Solvents | - | - | 0.15 | - | [6] |

| Nitro/Cyano-Substituted | Polar Solvents | - | - | 0.6 | - | [6] |

| DHA 8 (in EtOH) | Ethanol | - | - | 0.53 (Room Temp) | - | [6] |

| DHA 8 (in EtOH) | Ethanol | - | - | <0.001 (-196 °C) | - | [6] |

| Phenylethynyl-Substituted | Acetonitrile | - | - | Maintained good yield | 22 days | [3] |

| Phenyl-Substituted (Ref.) | Acetonitrile | - | - | - | ~3.5 hours | [3] |

Note: Quantitative data can vary significantly between different studies due to varying experimental conditions. The table above provides a summary of representative values.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for studying the DHA/VHF system. Below are generalized protocols for synthesis, photoswitching, and quantum yield determination.

The synthesis of substituted DHAs often follows a multi-step procedure, as exemplified by the preparation of ortho-substituted 2-phenyldihydroazulenes.[4]

-

Knoevenagel Condensation: An appropriately substituted acetophenone (B1666503) (e.g., ortho-iodoacetophenone) is reacted with malononitrile (B47326) in a solvent like toluene. The reaction is typically catalyzed by acetic acid and ammonium (B1175870) acetate (B1210297) at reflux to yield a dicyanoethene derivative.[4][9]

-

Tropylation: The resulting dicyanoethene is then reacted with freshly prepared tropylium (B1234903) tetrafluoroborate (B81430) at low temperatures (e.g., -78 °C) in a solvent such as dichloromethane.

-

Cyclization: A base, like triethylamine, is slowly added to the reaction mixture to facilitate the cyclization and formation of the this compound core.[4]

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.

The conversion of DHA to VHF is readily monitored by UV-Vis absorption spectroscopy due to the appearance of a strong absorption band for VHF in the visible region (440-470 nm), where the DHA has negligible absorbance.[1][10]

-

Sample Preparation: Prepare a dilute solution of the DHA derivative in a UV-transparent solvent (e.g., toluene, acetonitrile, ethanol) in a quartz cuvette. Concentrations are typically in the range of 10⁻⁴ to 10⁻⁵ M.[1]

-

Initial Spectrum: Record the initial absorption spectrum of the DHA solution before irradiation.

-

Irradiation: Irradiate the solution with a light source emitting at a wavelength where the DHA absorbs but the VHF does not, to the extent possible (e.g., a 365 nm LED or a filtered mercury lamp).[4]

-

Spectroscopic Monitoring: At regular intervals, stop the irradiation and record the absorption spectrum. Observe the decrease in the DHA absorption bands in the UV region and the growth of the characteristic VHF absorption band in the visible region.

-

Thermal Back-Reaction: To monitor the thermal reversion, the irradiated solution (now containing VHF) is kept in the dark at a controlled temperature (e.g., 25 °C or elevated temperatures to accelerate the reaction).[4] Spectra are recorded over time until the VHF peak has disappeared and the original DHA spectrum is restored.

The quantum yield (Φ) for the DHA → VHF conversion is a measure of the reaction's efficiency. It is determined relative to a well-characterized chemical actinometer.

-

Actinometer Selection: Choose a suitable actinometer that absorbs in the same wavelength range as the DHA sample, such as ferrioxalate (B100866) or a previously characterized photoswitch.

-

Solution Preparation: Prepare solutions of the DHA sample and the actinometer with similar absorbances (typically < 0.1) at the excitation wavelength.

-

Irradiation: Irradiate both the sample and actinometer solutions under identical conditions (same light source, wavelength, geometry, and irradiation time).

-

Spectroscopic Analysis: For the DHA sample, measure the change in absorbance at the VHF λmax to determine the number of VHF molecules formed. For the actinometer, perform the necessary chemical or spectroscopic analysis to determine the number of photons absorbed.

-

Calculation: The quantum yield of the DHA is calculated using the following formula: ΦDHA = Φact * (ΔADHA / εVHF) / (ΔAact / εact) * (Iact / IDHA) Where Φ is the quantum yield, ΔA is the change in absorbance, ε is the molar extinction coefficient, and I is the fraction of light absorbed. When absorbances are kept low and identical, the ratio of absorbed light (Iact / IDHA) approaches 1.

Significance and Applications

The DHA/VHF system's ability to absorb solar energy and store it as chemical potential in the high-energy VHF isomer makes it a prime candidate for Molecular Solar Thermal (MOST) energy storage.[1][2][11] Research has focused on optimizing the system by enhancing the VHF lifetime, increasing the energy storage density, and improving the quantum yield.[3] The significant change in dipole moment and molecular geometry between the two isomers also makes them interesting for applications in molecular electronics and smart materials.[6][12] The robustness of the system, with some derivatives showing minimal degradation over dozens of cycles, further underscores its potential for real-world applications.[1][2]

References

- 1. Evaluating this compound/Vinylheptafulvene Photoswitches for Solar Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. flore.unifi.it [flore.unifi.it]

- 4. ortho-Substituted 2-Phenylthis compound Photoswitches: Enhancing the Lifetime of the Photoisomer by ortho-Aryl Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Photoinduced this compound Ring-Opening Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. STM-induced ring closure of vinylheptafulvene molecular dipole switches on Au(111) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Kinetics of Thermal Reversion: A Deep Dive into the Vinylheptafulvene to Dihydroazulene Back-Reaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The photochromic system of dihydroazulene (DHA) and vinylheptafulvene (VHF) represents a fascinating area of molecular switch research, with potential applications in solar energy storage and photopharmacology. The utility of this system is critically dependent on the kinetics of the thermal back-reaction, the process by which the metastable, colored VHF isomer reverts to the thermodynamically more stable, colorless DHA form. This guide provides a comprehensive overview of the thermal back-reaction kinetics, detailing experimental methodologies and presenting key quantitative data for researchers in the field.

Reaction Mechanism and Influencing Factors

The thermal conversion of vinylheptafulvene to this compound is an electrocyclic ring-closure reaction.[1] This process is known to proceed from the s-cis conformation of VHF.[2] The rate of this back-reaction is highly sensitive to a variety of factors, including the electronic nature and position of substituents on the molecular scaffold, the polarity of the solvent, and even physisorption on nanoparticles.[2][3][4]

Electron-donating groups, for instance, have been shown to accelerate the thermal ring closure, suggesting the development of a positive charge in the seven-membered ring during the transition state.[3] Conversely, electron-withdrawing groups can have a retarding effect. The solvent polarity also plays a crucial role, with more polar solvents often leading to faster back-reactions.[4]

Quantitative Kinetic Data

The following tables summarize key kinetic parameters for the thermal back-reaction of various substituted vinylheptafulvenes to their corresponding dihydroazulenes. These data have been compiled from multiple studies to provide a comparative overview.

Table 1: Activation Energies for the Thermal VHF to DHA Conversion

| Substituent | Position | Activation Energy (kcal/mol) |

| -OH | 5 | 23.7[5] |

| -OH | 4 | 30.5[5] |

| -CHO | 5 | 29.5[5] |

Table 2: Half-life of VHF-1 in Different Solvents at 25°C

| Solvent | Half-life (min) |

| Dichloromethane (B109758) | 545 |

Note: The addition of 1 equivalent of [Cu(CH₃CN)₄]BF₄ in dichloromethane was found to decrease the half-life to 18-22 minutes, demonstrating catalytic activity.[6]

Table 3: Cyclability and Degradation per Cycle in Different Solvents

| Solvent | Degradation per Cycle |

| Toluene | < 0.01%[6][7] |

| Ethanol | ~0.28%[6][8] |

| Acetonitrile | ~0.18%[6][8] |

Experimental Protocols

The study of the thermal back-reaction kinetics of VHF to DHA typically involves the following key experimental steps:

Photochemical Generation of Vinylheptafulvene

The initial step is the generation of the VHF isomer from its DHA precursor. This is achieved by irradiating a solution of the DHA compound with a suitable light source.

-

Sample Preparation: A solution of the DHA derivative is prepared in a solvent of choice (e.g., toluene, acetonitrile, ethanol) at a known concentration, typically in the range of 10⁻⁴ M.[8] For cyclability studies, the solutions may be degassed by nitrogen flushing or freeze-pump-thaw cycles to remove dissolved oxygen.[8]

-

Irradiation: The solution is irradiated with a light source emitting at a wavelength corresponding to the absorption maximum of the DHA. A common choice is a collimated LED light source at 365 nm.[8] The irradiation is continued until the photostationary state is reached, which can be monitored by UV-Vis spectroscopy.

Kinetic Monitoring of the Thermal Back-Reaction

Once the VHF is generated, the thermal back-reaction is monitored over time.

-

Technique: The most common method for monitoring the reaction is UV-Vis absorption spectroscopy. The disappearance of the characteristic absorption band of the VHF isomer in the visible region (e.g., around 460 nm for VHF-1) is followed as a function of time.[6]

-

Temperature Control: The reaction is carried out at a constant, controlled temperature. For slower reactions, elevated temperatures (e.g., 60°C) may be used to reduce the time required for the back-conversion.[8]

-

Data Acquisition: UV-Vis spectra are recorded at regular intervals until the VHF absorption has completely disappeared, indicating the full conversion back to DHA.

Data Analysis

The collected spectroscopic data is then analyzed to determine the kinetic parameters.

-

Rate Constant Determination: The rate constant (k) for the thermal back-reaction, which typically follows first-order kinetics, can be determined by plotting the natural logarithm of the VHF absorbance versus time. The negative of the slope of the resulting linear fit gives the rate constant.

-

Half-life Calculation: The half-life (t₁/₂) of the VHF isomer is calculated from the rate constant using the equation: t₁/₂ = ln(2)/k.

-

Activation Energy Determination: To determine the activation energy (Ea), the rate constant is measured at several different temperatures. The Arrhenius equation (k = Ae^(-Ea/RT)) is then used, typically by plotting ln(k) versus 1/T (Arrhenius plot). The slope of this plot is equal to -Ea/R, where R is the gas constant.

Visualizing the Process

The following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: The thermal back-reaction of VHF to DHA proceeds via an electrocyclic ring closure from the s-cis conformer.

Caption: A typical experimental workflow for determining the kinetics of the thermal VHF to DHA back-reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Arylethynyl derivatives of the this compound/vinylheptafulvene photo/thermoswitch: tuning the switching event - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phototunable Absorption and Nonlinear Optical Properties of Thermally Stable this compound–Vinylheptafulvene Photochrome Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating this compound/Vinylheptafulvene Photoswitches for Solar Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.chalmers.se [research.chalmers.se]

Dihydroazulene: A Technical Guide to a Versatile Molecular Photoswitch

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of dihydroazulene (DHA), a photochromic molecule that has garnered significant interest for its potential in molecular electronics, solar energy storage, and photopharmacology.[1][2] We will explore the core mechanisms, quantitative performance data, and detailed experimental protocols relevant to its application as a molecular photoswitch.

Core Mechanism of Photoswitching

The this compound (DHA) photoswitch operates on the principle of a reversible electrocyclic reaction. Upon irradiation with UV-A or blue light (typically 300–420 nm), the colorless or pale yellow DHA undergoes a 10π-electrocyclic ring-opening to form the intensely colored vinylheptafulvene (VHF) isomer.[1][3][4] This transformation is accompanied by significant changes in the molecule's absorption spectrum, dipole moment, and geometry.[1] The reverse reaction, the ring-closure of VHF back to DHA, is typically a thermal process, making the DHA/VHF system a T-type photoswitch.[4]

The initial product of the photo-induced ring-opening is the s-cis-conformer of VHF, which subsequently relaxes to the more stable s-trans-VHF.[1] The thermal back-reaction from VHF to DHA is solvent-dependent and can have half-lives ranging from minutes to hours, a feature that is tunable through synthetic modification.[1][4]

References

- 1. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Quantum Yield of Dihydroazulene Photoisomerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield of dihydroazulene (DHA) photoisomerization, a critical parameter for applications ranging from molecular switches and data storage to photopharmacology and solar energy storage. This document details the underlying photochemical principles, experimental protocols for quantum yield determination, and a summary of reported quantitative data.

Introduction to this compound Photoisomerization

This compound (DHA) and its derivatives are a class of photochromic molecules that undergo a reversible photoisomerization reaction. Upon irradiation with ultraviolet or visible light, the colorless or pale yellow DHA undergoes a 10π-electrocyclic ring-opening reaction to form the intensely colored vinylheptafulvene (VHF). The reverse reaction, the ring-closure of VHF to DHA, is typically a thermal process. This photo- and thermochemical switching behavior makes the DHA/VHF system a compelling candidate for various applications.

The efficiency of the forward photochemical reaction is quantified by the photoisomerization quantum yield (Φ), which is defined as the number of molecules that isomerize for each photon absorbed. A high quantum yield is often a desirable characteristic, particularly in applications where efficient light-induced switching is paramount.

The Photochemical Reaction Pathway

The photoisomerization of DHA to VHF is a highly efficient process that proceeds through an excited singlet state. Upon absorption of a photon, the DHA molecule is promoted from its ground state (S₀) to the first excited singlet state (S₁). From the S₁ state, the molecule undergoes a rapid and efficient ring-opening to form the s-cis conformer of VHF. This process is facilitated by a conical intersection between the excited and ground state potential energy surfaces, which provides a rapid, radiationless decay pathway and contributes to the high quantum yield. The initially formed s-cis-VHF can then thermally convert to the more stable s-trans-VHF. The thermal back-reaction to DHA proceeds from the s-cis-VHF conformer.

Quantitative Data on Photoisomerization Quantum Yield

The quantum yield of DHA photoisomerization is highly sensitive to the molecular structure (i.e., substituents on the DHA core), the solvent, and the temperature. Below is a summary of reported quantum yields for a representative this compound derivative in various solvents.

| This compound Derivative | Solvent | Excitation Wavelength (nm) | Quantum Yield (ΦDHA→VHF) | Reference |

| 1,8a-dihydroazulene-1,1-dicarbonitrile | Toluene | 365 | 0.60 | [1] |

| 1,8a-dihydroazulene-1,1-dicarbonitrile | Acetonitrile | 365 | 0.55 | [1] |

| 1,8a-dihydroazulene-1,1-dicarbonitrile | Ethanol | 365 | 0.50 | [1] |

| Substituted DHA (DHA 8) | Ethanol | Not Specified | 0.53 (Room Temp.) | [2][3] |

| Substituted DHA (DHA 8) | Ethanol | Not Specified | <0.001 (-196 °C) | [2][3] |

| DHA with NO₂ and CN substituents | Polar Solvents | Not Specified | ~0.6 | [3] |

| DHA with NH₂ substituent | Polar Solvents | Not Specified | 0.15 | [3] |

Key Observations:

-

Solvent Polarity: The quantum yield tends to be high in a range of solvents, with a slight decrease observed with increasing solvent polarity in some cases.[1]

-

Temperature: Lowering the temperature can dramatically decrease the photoisomerization quantum yield and increase the quantum yield of fluorescence, indicating that the ring-opening is a thermally activated process from the excited state.[2][3]

-

Substituents: Electron-withdrawing groups (like CN and NO₂) are associated with high quantum yields in polar solvents, while strong electron-donating groups (like NH₂) can lead to a significant reduction in the quantum yield.[3]

Experimental Protocols for Quantum Yield Determination

The determination of the photoisomerization quantum yield requires careful measurement of the number of molecules isomerized and the number of photons absorbed by the sample. The following is a generalized protocol based on common laboratory practices.

Necessary Equipment and Reagents

-

UV-Vis Spectrophotometer

-

Fluorimeter (for fluorescence quantum yield determination, if necessary)

-

Light Source: A stable light source with a narrow and well-defined wavelength output is crucial. Light Emitting Diodes (LEDs) or a lamp with a monochromator are commonly used.

-

Optical Bench and Sample Holder

-

Quartz Cuvettes (with a defined path length, typically 1 cm)

-

Chemical Actinometer (e.g., potassium ferrioxalate (B100866) for UV and near-UV regions)

-

Spectroscopic grade solvents

-

The this compound compound of interest

Experimental Workflow

The overall workflow for determining the quantum yield can be summarized as follows:

Step-by-Step Procedure

-

Determination of Photon Flux using Chemical Actinometry:

-

Prepare a solution of a chemical actinometer with a known quantum yield at the desired irradiation wavelength (e.g., potassium ferrioxalate).

-

Irradiate the actinometer solution in the same experimental setup (cuvette, light source, geometry) as will be used for the DHA sample for a precisely measured time.

-

Measure the change in absorbance of the actinometer solution, which corresponds to the amount of photoproduct formed.

-

Calculate the number of photons absorbed by the actinometer and, from this, the incident photon flux (I₀) of the light source in moles of photons per unit time.

-

-

Sample Preparation and Initial Measurements:

-

Prepare a solution of the this compound derivative in the chosen solvent with a known concentration. The concentration should be adjusted to have an absorbance of approximately 0.1-1 at the irradiation wavelength to ensure accurate measurements.

-

Record the full UV-Vis absorption spectrum of the initial DHA solution.

-

-

Photochemical Reaction:

-

Irradiate the DHA solution with the calibrated light source for a specific period. The irradiation time should be chosen to achieve a measurable but not complete conversion to the VHF isomer (typically 10-20% conversion is ideal to minimize inner filter effects and the contribution of the back-reaction).

-

During irradiation, ensure the solution is stirred or mixed if the light beam is not homogeneous.

-

-

Post-Irradiation Measurement:

-

Immediately after irradiation, record the UV-Vis absorption spectrum of the solution. The appearance of the characteristic long-wavelength absorption band of the VHF isomer will be observed.

-

-

Calculation of the Quantum Yield:

-

From the change in absorbance at a wavelength where the VHF absorbs strongly and the DHA absorbs weakly (or vice versa), and using the molar extinction coefficients of both isomers, calculate the change in the number of moles of the DHA that has been converted to VHF.

-

Calculate the number of photons absorbed by the DHA solution during irradiation. This requires knowledge of the incident photon flux (from actinometry) and the fraction of light absorbed by the sample, which can be calculated from the absorbance of the solution.

-

The quantum yield (Φ) is then calculated using the following formula:

Φ = (moles of DHA reacted) / (moles of photons absorbed)

-

It is important to consider the potential for a thermal back-reaction (VHF → DHA) and, if it is significant on the timescale of the experiment, to account for it in the kinetic model.

-

Conclusion

The quantum yield of this compound photoisomerization is a key parameter that governs the efficiency of its photoswitching behavior. This technical guide has provided an overview of the photochemical process, a compilation of quantitative data, and a detailed experimental protocol for the determination of this crucial value. For researchers and professionals in drug development and materials science, a thorough understanding and accurate measurement of the quantum yield are essential for the rational design and application of DHA-based molecular systems. The provided methodologies and data serve as a valuable resource for advancing the use of these versatile photochromic molecules.

References

The Influence of Solvent Environments on Dihydroazulene Photoswitching: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroazulene (DHA) and its photoisomer vinylheptafulvene (VHF) represent a class of molecular photoswitches with significant potential in applications ranging from molecular electronics to solar energy storage and photopharmacology. The reversible transformation between the colorless, thermodynamically stable DHA and the colored, metastable VHF is triggered by light and heat, respectively. The efficiency and kinetics of this photoswitching process are exquisitely sensitive to the surrounding environment, a phenomenon known as solvatochromism. This technical guide provides an in-depth analysis of the solvatochromic effects on DHA photoswitching, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Core Principles of this compound Photoswitching

The fundamental process involves a photoinduced electrocyclic ring-opening of DHA to VHF upon irradiation with UV or visible light. The VHF isomer then thermally reverts to the DHA form in a ring-closing reaction. The overall process can be represented as a cycle, crucial for the development of reusable molecular devices. The photoinduced ring-opening is an ultrafast reaction, occurring within picoseconds, and does not follow simple exponential kinetics but rather exhibits ballistic dynamics.[1] Upon photoexcitation, the DHA molecule undergoes planarization within 300-500 femtoseconds, leading to the ring-opening and subsequent decay to the ground state to form the VHF isomer within another 100 femtoseconds.[1]

Solvatochromic Effects on Photoswitching Performance

The polarity of the solvent plays a critical role in modulating the key parameters of the DHA/VHF photoswitching system, including the quantum yield of the forward (ring-opening) reaction and the rate of the thermal back-reaction (ring-closure).

Impact on Quantum Yield

The quantum yield (Φ) of the DHA-to-VHF photoisomerization is significantly influenced by solvent polarity. Generally, in polar solvents, the quantum yield for the ring-opening reaction is high.[2] For instance, a dicyano-substituted DHA exhibits a quantum yield of 0.6 in polar solvents.[2] However, this effect is also coupled with the electronic nature of substituents on the DHA core. For a given polar solvent, electron-donating groups tend to decrease the quantum yield, while electron-withdrawing groups can enhance it.[2] In non-polar solvents, the substituent dependency of the quantum yield is less pronounced.[2]

The viscosity of the solvent also plays a role, particularly at different temperatures. At room temperature, the primary relaxation pathway upon photoexcitation is the ring-opening reaction. However, at very low temperatures (-196 °C), the high viscosity of the solvent restricts the necessary conformational changes for ring-opening, leading to a dramatic decrease in the quantum yield (Φ < 0.001) and a corresponding increase in fluorescence quantum yield (Φ = 0.8 in ethanol).[2]

Impact on Thermal Back-Reaction

The rate of the thermal ring-closure from VHF to DHA is highly dependent on the solvent. More polar solvents tend to accelerate the back-reaction.[3] This is attributed to the stabilization of a charge-separated transition state during the ring-closure process. A correlation has been established between the rate constant for the thermal ring-closure and empirical parameters of solvent polarity, such as the ET(30) scale.[4] For applications requiring long-lived metastable states, such as solar energy storage, non-polar solvents like toluene (B28343) are preferred as they slow down the back-conversion, allowing for sustained energy release.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data on the solvatochromic effects on DHA photoswitching, compiled from various studies.

| This compound Derivative | Solvent | Photoisomerization Quantum Yield (Φ) | Reference |

| Dicyano-substituted DHA with NO2 and CN groups | Polar Solvents | 0.6 | [2] |

| Dicyano-substituted DHA with NH2 group | Polar Solvents | 0.15 | [2] |

| DHA 8 | Ethanol (Room Temp) | 0.53 | [2] |

| DHA 8 | Ethanol (-196 °C) | <0.001 | [2] |

| DHA-Ph | Toluene | 0.60 | [6] |

| DHA-Ph | Acetonitrile | 0.57 | [6] |

| ortho-substituted DHA-Ph (2) | Acetonitrile | 0.59 | [6] |

| ortho-substituted DHA-Ph (3) | Acetonitrile | 0.67 | [6] |

| This compound Derivative (DHA1) | Solvent | Degradation per Cycle | Reference |

| DHA1 | Toluene | < 0.01% | [3][5] |

| DHA1 | Acetonitrile | ~0.18% | [3][5] |

| DHA1 | Ethanol | ~0.28% | [3][5] |

Experimental Protocols

The investigation of solvatochromic effects on this compound photoswitching relies on a suite of spectroscopic and analytical techniques.

Synthesis of this compound Derivatives

The synthesis of the core DHA structure and its derivatives is a crucial first step. A common method involves a four-step synthesis starting from acetophenone (B1666503) and tropylium (B1234903) substrates.[4] Functionalization of the seven-membered ring, which is key to tuning the switching properties, can be achieved through a regioselective bromination-elimination procedure followed by cross-coupling reactions like Sonogashira or Suzuki reactions.[2][7]

General Protocol for Functionalization of the Seven-Membered Ring:

-

Bromination-Elimination: Treatment of a parent DHA with a brominating agent to introduce a bromo-substituent at the 7-position of the seven-membered ring.

-

Cross-Coupling: The resulting bromo-DHA serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Stille) to introduce a wide range of functional groups.[2][7][8]

UV-Vis Absorption Spectroscopy

This is the primary technique for monitoring the photoswitching process. The DHA isomer typically absorbs in the UV region (around 360 nm), while the VHF isomer has a characteristic absorption in the visible region (around 460-470 nm), leading to a distinct color change.[3][9]

Protocol for Monitoring Photoswitching:

-

Sample Preparation: Prepare a dilute solution of the DHA derivative in the solvent of interest in a quartz cuvette.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the DHA solution.

-

Photoisomerization: Irradiate the solution with a light source at a wavelength corresponding to the absorption maximum of the DHA (e.g., 365 nm).[3] Monitor the spectral changes over time until the photostationary state is reached, characterized by the appearance of the VHF absorption band and the decrease of the DHA band. The presence of clear isosbestic points indicates a clean conversion.[3]

-

Thermal Back-Reaction: Place the cuvette in the dark at a controlled temperature and record the UV-Vis absorption spectra at regular intervals to monitor the disappearance of the VHF band and the recovery of the DHA band.

-

Data Analysis: From the time-dependent spectral data, the quantum yield of the photoisomerization and the rate constant of the thermal back-reaction can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural characterization of the DHA and VHF isomers and for studying the kinetics of the switching process.[9][10] The disappearance of characteristic proton signals of the DHA and the appearance of new signals corresponding to the VHF can be monitored over time.

Protocol for NMR Studies:

-

Sample Preparation: Prepare a solution of the DHA derivative in a deuterated solvent in an NMR tube.

-

Initial Spectrum: Record the ¹H NMR spectrum of the DHA.

-

In-situ Irradiation: Irradiate the NMR tube with a suitable light source while inside the NMR spectrometer (if equipped) or externally, and then quickly acquire spectra at different time points.

-

Kinetic Analysis: Integrate the characteristic signals of both isomers to determine their relative concentrations over time, allowing for the calculation of reaction rates.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the core photoswitching mechanism and the experimental workflow for its characterization.

Caption: The photochemical and thermal isomerization cycle of this compound.

Caption: Experimental workflow for studying solvatochromic effects on DHA.

Conclusion and Future Outlook

The photoswitching behavior of this compound is intricately linked to the solvent environment. Understanding and quantifying these solvatochromic effects are paramount for the rational design of DHA-based molecular devices with tailored properties. Polar solvents generally favor a high quantum yield for the ring-opening reaction but also accelerate the thermal back-reaction. Conversely, non-polar solvents can prolong the lifetime of the metastable VHF state, which is advantageous for applications like solar energy storage. The interplay between solvent polarity, temperature, and substituent effects provides a rich parameter space for fine-tuning the performance of these versatile molecular switches. Future research will likely focus on developing DHA derivatives with enhanced water solubility for biological applications and further refining the control over their switching properties through sophisticated molecular engineering and the exploration of complex solvent mixtures and solid-state environments.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]

- 3. research.chalmers.se [research.chalmers.se]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating this compound/Vinylheptafulvene Photoswitches for Solar Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Arylethynyl derivatives of the this compound/vinylheptafulvene photo/thermoswitch: tuning the switching event - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - Palladium-Mediated Strategies for Functionalizing the this compound Photoswitch: Paving the Way for Its Exploitation in Molecular Electronics - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. flore.unifi.it [flore.unifi.it]

Unveiling the Electronic Choreography of Dihydroazulene: A Technical Guide to its Ground and Excited States

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical underpinnings of dihydroazulene (DHA) and its photochromic partner, vinylheptafulvene (VHF). Dihydroazulenes are a fascinating class of molecules that undergo a reversible transformation upon exposure to light, a property that has garnered significant interest for applications ranging from molecular switches and data storage to the development of light-activated drugs. Understanding the intricate dance of electrons in both the ground and excited states is paramount to harnessing their full potential. This document provides a comprehensive overview of the theoretical studies, key quantitative data, detailed experimental protocols, and visual representations of the critical processes involved.

The Photochemical Transformation: A Tale of Two Isomers

The photochromism of this compound is centered around a reversible ring-opening reaction. Upon absorption of a photon, the parent DHA molecule, a thermodynamically stable isomer, undergoes a transformation to the less stable, colored vinylheptafulvene (VHF) isomer. This process can be reversed thermally, with the VHF reverting to the DHA form in the absence of light.

The efficiency and kinetics of this transformation are highly sensitive to the molecular architecture, the surrounding solvent environment, and the temperature. Theoretical studies have been instrumental in elucidating the mechanism of this photoisomerization, highlighting the crucial role of conical intersections—points on the potential energy surface where the ground and excited states become degenerate, facilitating rapid and efficient non-radiative decay back to the ground state, leading to the formation of the VHF isomer.

Quantitative Insights into this compound Photoswitching

The following tables summarize key quantitative data from various theoretical and experimental studies on this compound derivatives. These parameters are critical for understanding and predicting the behavior of these photoswitches.

Table 1: Spectroscopic Properties of this compound Derivatives

| Derivative | Solvent | λmax (DHA) (nm) | λmax (VHF) (nm) | Reference |

| 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile | Acetonitrile | 353 | 470 | [1] |

| 2-(p-Nitrophenyl)-DHA | Acetonitrile | ~360 | ~500 | [2] |

| 2-(p-Aminophenyl)-DHA | Acetonitrile | ~370 | ~450 | [2] |

Table 2: Quantum Yields for the Photochemical Ring-Opening of this compound Derivatives

| Derivative | Solvent | Temperature (°C) | Quantum Yield (Φ) | Reference |

| Unsubstituted DHA | Ethanol | 25 | 0.53 | [2] |

| Unsubstituted DHA | Ethanol | -196 | <0.001 | [2] |

| 2-(p-Nitrophenyl)-DHA | Polar Solvents | 25 | 0.6 | [2] |

| 2-(p-Aminophenyl)-DHA | Polar Solvents | 25 | 0.15 | [2] |

Table 3: Half-lives for the Thermal Back-Reaction (VHF → DHA)

| Derivative | Solvent | Temperature (°C) | Half-life (t½) | Reference |

| 2-(p-Nitrophenyl)-VHF | Acetonitrile | 25 | 79 min | [2] |

| 2-(p-Methoxyphenyl)-VHF | Acetonitrile | 25 | 230 min | [2] |

| 2-(p-Dimethylaminophenyl)-VHF | - | - | 50 min | [2] |

| 7-Nitro-VHF | - | - | 490 min | [2] |

Experimental Protocols

Synthesis of 2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile

This protocol describes a common method for the synthesis of a parent this compound derivative.

Materials:

-

Acetophenone

-

Toluene

-

Ammonium acetate (B1210297)

-

Acetic acid

-

Tritylium (B1200429) tetrafluoroborate

-

Diethyl ether

-

Magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Synthesis of 2-(1-Phenylethylidene)malononitrile (B1594633): Acetophenone and malononitrile are dissolved in toluene. Ammonium acetate and acetic acid are added, and the mixture is refluxed with a Dean-Stark trap to remove water. After cooling, the reaction mixture is washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.[3]

-

Synthesis of Tropylium Tetrafluoroborate: This can be prepared from cycloheptatriene (B165957) and a hydride abstracting agent like tritylium tetrafluoroborate in a suitable solvent.[3]

-

[8+2] Cycloaddition: The 2-(1-phenylethylidene)malononitrile and tropylium tetrafluoroborate are reacted in a suitable solvent to yield the this compound precursor.

-

Oxidation and Ring Closure: The precursor is then oxidized, for example, with tritylium tetrafluoroborate, followed by treatment with a base like triethylamine to induce the final ring closure to form the 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile.[3]

-

Purification: The final product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[4][5][6]

Photochemical Experiments and Quantum Yield Determination

Experimental Setup: A typical photochemical reactor consists of a light source (e.g., mercury or xenon lamp), a filter to select the desired excitation wavelength, a quartz cuvette to hold the sample solution, and a cooling system to maintain a constant temperature.[1][7][8]

Procedure for Quantum Yield Measurement: The quantum yield of the DHA to VHF photoisomerization can be determined relative to a well-characterized actinometer or by using an integrating sphere for absolute measurements.[9][10][11][12][13]

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.

-

Actinometry (Relative Method):

-

Irradiate a solution of a chemical actinometer (e.g., potassium ferrioxalate) with the same light source and geometry as the sample.

-

Determine the number of photons absorbed by the actinometer by measuring the change in its absorbance.

-

Irradiate the this compound solution under identical conditions and monitor the change in the VHF absorption band over time using a UV-Vis spectrophotometer.

-

The quantum yield is calculated by comparing the rate of VHF formation to the photon flux determined from the actinometry experiment.

-

-

Integrating Sphere (Absolute Method):

-

An integrating sphere is used to collect all the light transmitted and emitted by the sample.

-

The number of absorbed photons is determined by comparing the light intensity with and without the sample in the sphere.

-

The number of emitted photons (fluorescence) is also measured.

-

The photoisomerization quantum yield is calculated from the number of molecules transformed (determined by absorption spectroscopy) divided by the number of photons absorbed.

-

Spectroscopic Characterization

-

UV-Vis Spectroscopy: Absorption spectra of the DHA and VHF isomers are recorded in a suitable solvent. The photochemical conversion can be monitored by irradiating the DHA solution directly in the spectrophotometer and recording the spectral changes over time.[3]

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural characterization of the synthesized this compound derivatives. Detailed 2D NMR experiments (COSY, HSQC, HMBC) can be used for unambiguous signal assignments.[2]

Visualizing the Mechanisms and Workflows

Photochemical Reaction Mechanism of this compound

Caption: The photoisomerization pathway of this compound (DHA) to vinylheptafulvene (VHF).

Jablonski Diagram for this compound Photophysics

Caption: A simplified Jablonski diagram illustrating the photophysical processes of this compound.

Computational Workflow for Studying this compound

Caption: A typical computational workflow for the theoretical investigation of this compound photochemistry.

Conclusion

The theoretical and computational investigation of this compound's ground and excited states has provided invaluable insights into its photochromic behavior. This guide has summarized the key quantitative data, provided detailed experimental protocols for its synthesis and characterization, and visualized the fundamental processes that govern its light-induced transformations. This knowledge is crucial for the rational design of novel this compound-based systems with tailored properties for a wide array of applications in materials science and medicine. As computational methods continue to advance and experimental techniques become more sophisticated, our understanding of these fascinating molecular switches will undoubtedly deepen, paving the way for even more innovative technologies.

References

- 1. hepatochem.com [hepatochem.com]

- 2. researchgate.net [researchgate.net]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Purification [chem.rochester.edu]

- 5. orgsyn.org [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. chm.bris.ac.uk [chm.bris.ac.uk]

- 8. Photochemical Reactor | Photocatalytic Reactor [shilpent.com]

- 9. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jasco-global.com [jasco-global.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 13. Making sure you're not a bot! [opus4.kobv.de]

The Dawn of a Molecular Switch: Early Discoveries in Dihydroazulene Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of photochromic molecules, compounds that undergo reversible transformations upon exposure to light, holds immense promise for applications ranging from high-density data storage to targeted drug delivery. Among these fascinating molecular machines, the dihydroazulene/vinylheptafulvene (DHA/VHF) system stands out for its unique photo-activated, thermally-driven switching mechanism. This technical guide delves into the seminal early discoveries that laid the foundation for our understanding of this compound chemistry, focusing on the pioneering work of the 1980s that first unveiled its remarkable photochromic properties.

The Pioneering Discovery

The story of this compound's photochromism begins in the early 1980s. While vinylheptafulvenes (VHFs) had been synthesized prior to this, it was the groundbreaking work of Jörg Daub and his colleagues that first described the reversible light-induced ring-opening of a this compound (DHA) to a vinylheptafulvene and its subsequent thermal ring-closure.[1][2] This discovery, first reported in 1984, marked the birth of a new class of photochromic systems.[1][3] The initial studies centered on 1,1-dicyano-1,8a-dihydroazulenes, which exhibited a distinct color change from yellow (DHA) to red (VHF) upon irradiation with UV light.[2]

Core Photo-Thermochromic Mechanism

The fundamental principle of the DHA/VHF photo-thermochromic system is a two-step process involving a photochemical electrocyclic ring-opening reaction followed by a thermal electrocyclic ring-closure.

-